molecular formula C15H26N2O3 B4051905 (2S)-[(3-azocan-1-ylpropanoyl)amino](cyclopropyl)acetic acid

(2S)-[(3-azocan-1-ylpropanoyl)amino](cyclopropyl)acetic acid

Cat. No.: B4051905
M. Wt: 282.38 g/mol
InChI Key: NKMZBRLMSJFTIS-AWEZNQCLSA-N
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Description

(2S)-[(3-azocan-1-ylpropanoyl)amino](cyclopropyl)acetic acid is a useful research compound. Its molecular formula is C15H26N2O3 and its molecular weight is 282.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.19434270 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Routes

Research by Huang & Zhou (2002) demonstrates the utilization of cyclopropylideneacetic acids in a novel tunable CuX(2)-mediated cyclization reaction, offering a new method for synthesizing furanones and pyranones, which are crucial intermediates in pharmaceutical chemistry and material science. This work highlights the potential of using cyclopropyl-related compounds in innovative synthetic routes (Huang & Zhou, 2002).

Metal Complex Synthesis and Applications

Ikram et al. (2015) explore the synthesis of metal complexes with novel Schiff base ligands derived from amino acids, including cyclohexylacetic acid, showing promising antioxidant and enzyme inhibitory activities. These complexes, particularly the zinc complex, have potential applications in medicinal chemistry as enzyme inhibitors (Ikram et al., 2015).

Solid-Phase Peptide Synthesis

The work of Tornøe, Christensen, & Meldal (2002) introduces a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, facilitating the synthesis of 1,4-substituted [1,2,3]-triazoles in peptide backbones. This method is significant for the development of peptide-based drugs and biomaterials (Tornøe, Christensen, & Meldal, 2002).

Aza-Claisen Rearrangement in Organic Synthesis

Estieu, Ollivier, & Salaün (1995) report on the aza-Claisen rearrangement of (2-cyclopropylideneethyl) acetimidates, leading to precursors for 1-amino cyclopropanecarboxylic acids. This reaction provides a pathway to synthesize structurally unique amino acids, which can have implications in drug development and bioactive molecule synthesis (Estieu, Ollivier, & Salaün, 1995).

Spirocyclic Oxindoles Synthesis

Filatov et al. (2017) describe the synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction. These compounds, which involve cyclopropene and azomethine ylides, show potential for anticancer activity, underscoring the role of cyclopropyl derivatives in developing therapeutic agents (Filatov et al., 2017).

The research on "(2S)-(3-azocan-1-ylpropanoyl)aminoacetic acid" and related compounds demonstrates their versatility and potential in various scientific applications, from synthesis of complex molecules to development of new therapeutic agents. The ability to manipulate and integrate these compounds into novel structures opens up numerous possibilities in the fields of chemistry and biology.

Properties

IUPAC Name

(2S)-2-[3-(azocan-1-yl)propanoylamino]-2-cyclopropylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c18-13(16-14(15(19)20)12-6-7-12)8-11-17-9-4-2-1-3-5-10-17/h12,14H,1-11H2,(H,16,18)(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMZBRLMSJFTIS-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CCC(=O)NC(C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CCC1)CCC(=O)N[C@@H](C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-[(3-azocan-1-ylpropanoyl)amino](cyclopropyl)acetic acid
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